10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine
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Overview
Description
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and N-(2-(diethylamino)ethyl)sarcosine.
Condensation Reaction: The phenothiazine is reacted with N-(2-(diethylamino)ethyl)sarcosine under controlled conditions to form the desired product. This reaction often requires a catalyst and is carried out in an organic solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Scientific Research Applications
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine involves its interaction with various molecular targets, including:
Receptors: The compound may bind to dopamine and serotonin receptors, influencing neurotransmitter activity.
Pathways: It can modulate signaling pathways involved in mood regulation and nausea control.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
10-(N-(2-(Diethylamino)ethyl)sarcosyl)phenothiazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives
Properties
CAS No. |
95291-00-2 |
---|---|
Molecular Formula |
C21H27N3OS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl-methylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H27N3OS/c1-4-23(5-2)15-14-22(3)16-21(25)24-17-10-6-8-12-19(17)26-20-13-9-7-11-18(20)24/h6-13H,4-5,14-16H2,1-3H3 |
InChI Key |
PUNHUPBICADCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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